Ectoine

描述

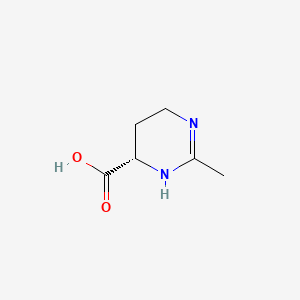

Ectoine is a cyclic tetrahydropyrimidine organic osmolyte, discovered in the halophilic bacterium Ectothiorhodospira halochloris . It is an amino acid and a natural compound found within and derived from several species of bacteria . It is a carboxamidine heterocycle obtained by formal condensation of (2S)-2,4-diaminobutanoic acid with acetic acid .

Synthesis Analysis

Ectoine is synthesized in three successive enzymatic reactions starting from aspartic β-semialdehyde . The genes involved in the biosynthesis are called ectA, ectB, and ectC, encoding the enzymes L-2,4-diaminobutyric acid acetyltransferase, L-2,4-diaminobutyric acid transaminase, and L-ectoine synthase, respectively . Ectoine synthase (EctC) is the signature enzyme for the production of ectoine .Molecular Structure Analysis

Ectoine synthase (EctC) is a member of the cupin superfamily and forms dimers, both in solution and in crystals . High-resolution crystal structures of the EctC protein have been obtained .Chemical Reactions Analysis

EctC catalyzes the last step in ectoine synthesis through cyclo-condensation of the EctA-formed substrate N -gamma-acetyl-L-2,4-diaminobutyric acid via a water elimination reaction .Physical And Chemical Properties Analysis

Ectoine is an amino acid derivative in the form of an amphoteric ion (molecular weight of 142.2 Da). This feature confers ectoine superior solubility in polar solvents .科学研究应用

Cytoprotection

Field : Molecular Biotechnology

Application : Ectoine acts as a cytoprotectant against harsh conditions such as high salinity, drought, and high radiation .

Methods : Ectoine is produced by the hyperhalophilic bacterium Ectothiorhodospira halochloris, which inhabits the desert in Egypt .

Results : The habitat of ectoine producers implies the primary function of ectoine as a cytoprotectant .

Protein Protection

Application : Ectoine has been found to act as a protein protectant .

Methods : The exact methods of how ectoine protects proteins are still under research, but it’s believed that ectoine’s chemical properties as a bio-based amino acid derivative play a key role .

Results : Ectoine has been found to be effective in protecting proteins, making it attractive for basic scientific research and related industries .

DNA Protection

Application : Ectoine has been found to protect DNA .

Methods : The exact methods of how ectoine protects DNA are still under research, but it’s believed that ectoine’s chemical properties as a bio-based amino acid derivative play a key role .

Results : Ectoine has been found to be effective in protecting DNA, making it attractive for basic scientific research and related industries .

Dermatoprotectant

Application : Ectoine has been found to act as a dermatoprotectant .

Methods : Ectoine is applied topically to the skin to provide protection .

Results : Ectoine has been found to be effective in protecting the skin, making it attractive for the cosmetic manufacturing industry .

Cryoprotective Agent

Application : Ectoine has been found to act as a cryoprotective agent .

Methods : Ectoine is used in the preservation of biological samples at low temperatures .

Results : Ectoine has been found to be effective in protecting biological samples during cryopreservation .

Wastewater Treatment

Field : Environmental Engineering

Application : Ectoine has been found to be useful in wastewater treatment .

Methods : The exact methods of how ectoine is used in wastewater treatment are still under research .

Results : Ectoine has been found to be effective in wastewater treatment, making it attractive for environmental engineering applications .

Membrane Modulator

Application : Ectoine has been found to act as a membrane modulator .

Methods : The exact methods of how ectoine modulates membranes are still under research, but it’s believed that ectoine’s chemical properties as a bio-based amino acid derivative play a key role .

Results : Ectoine has been found to be effective in modulating membranes, making it attractive for basic scientific research and related industries .

Overcoming Respiratory and Hypersensitivity Diseases

Application : Ectoine has been found to be effective in overcoming respiratory and hypersensitivity diseases .

Methods : The exact methods of how ectoine helps in overcoming respiratory and hypersensitivity diseases are still under research .

Results : Ectoine has been found to be effective in overcoming respiratory and hypersensitivity diseases, making it attractive for the pharmaceutical industry .

Industrial Fermentation Process

Field : Industrial Biotechnology

Application : Ectoine is produced using the industrial fermentation process known as “bacterial milking” due to the commercial market demand .

Methods : The method has some limitations, such as the high salt concentration fermentation, which is highly corrosive to the equipment, and this also increases the difficulty of downstream purification and causes high production costs .

Results : The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, and the yield of ectoine was significantly increased and the cost was reduced .

Metabolic Engineering and Fermentation Strategies

Application : Ectoine is produced using different microorganisms, environments, and metabolic engineering and fermentation strategies .

Methods : The exact methods of how ectoine is produced using metabolic engineering and fermentation strategies are still under research .

Results : Ectoine has been found to be effective in metabolic engineering and fermentation strategies, making it attractive for the biotechnology industry .

Osmotic Balance Regulator

Application : Ectoine is used by halophilic organisms to regulate osmotic balance .

Methods : Halophilic organisms synthesize small organic molecules called compatible solutes as osmotic counterweights .

Results : Ectoine, as a compatible solute, has powerful stabilizing properties that protect cells and macromolecular substances by alleviating the adverse effects of hyperosmosis, high temperature, drying, radiation, and chemical agents on proteins, nucleic acids, biofilms, and whole cells .

Food/Agriculture Industry

Field : Food/Agriculture Industry

Application : Ectoine’s chemical properties as a bio-based amino acid derivative make it attractive for the food/agriculture industry .

Methods : The exact methods of how ectoine is used in the food/agriculture industry are still under research .

Results : Ectoine has been found to be effective in the food/agriculture industry .

Cosmetic Manufacturing

Field : Cosmetic Manufacturing

Application : Ectoine’s chemical properties as a bio-based amino acid derivative make it attractive for cosmetic manufacturing .

Methods : The exact methods of how ectoine is used in cosmetic manufacturing are still under research .

Results : Ectoine has been found to be effective in cosmetic manufacturing .

Bio-product Preparation

Application : Ectoine’s chemical properties as a bio-based amino acid derivative make it attractive for bio-product preparation .

Methods : The exact methods of how ectoine is used in bio-product preparation are still under research .

Results : Ectoine has been found to be effective in bio-product preparation .

Therapeutic Agent Preparation

Field : Pharmaceutical Industry

Application : Ectoine’s chemical properties as a bio-based amino acid derivative make it attractive for therapeutic agent preparation .

Methods : The exact methods of how ectoine is used in therapeutic agent preparation are still under research .

Results : Ectoine has been found to be effective in therapeutic agent preparation .

属性

IUPAC Name |

(6S)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NCC[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869280 | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ectoine | |

CAS RN |

96702-03-3 | |

| Record name | Ectoine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96702-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ectoine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096702033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECTOINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GXZ3858RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ectoine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

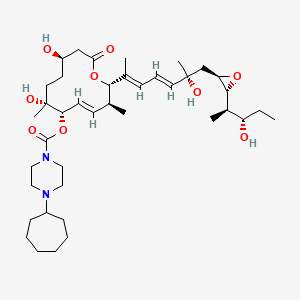

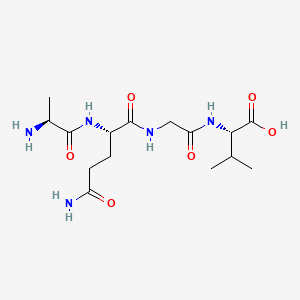

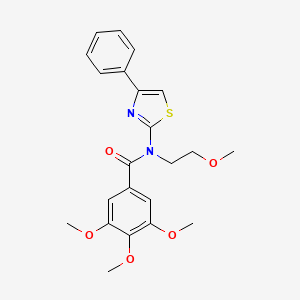

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

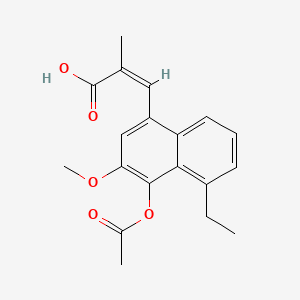

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)

![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)